Tributyl orthoformate
Overview
Description
Tributyl orthoformate, also known as 1-(dibutoxymethoxy)butane, is a chemical compound with the CAS number 588-43-2 . It has a molecular weight of 232.36 and its molecular formula is C13H28O3 .
Molecular Structure Analysis
Tributyl orthoformate has a molecular structure characterized by three alkoxy groups attached to one central carbon atom . Its InChI code is 1S/C13H28O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h13H,4-12H2,1-3H3 .
Chemical Reactions Analysis
Orthoesters like Tributyl orthoformate are valuable and efficient reagents for carrying out various classes of two-component and multi-component organic reactions . They are used in one-pot reactions with amines, offering advantages like easy automation, higher product yields, minimal waste generation, operational simplicity, and thus reduced cost, time, and energy .
Physical And Chemical Properties Analysis
Tributyl orthoformate is characterized by a density of 0.9±0.1 g/cm3, a boiling point of 262.7±20.0 °C at 760 mmHg, and a flash point of 96.3±17.3 °C . It has a molar refractivity of 67.5±0.3 cm3 and a molar volume of 262.6±3.0 cm3 .
Scientific Research Applications
Chemical Synthesis
Tributyl orthoformate is utilized in chemical synthesis processes. It plays a role in the regioselective splitting of 3-alkyl-1-ethylaluminacyclopentanes, resulting in the cleavage of specific bonds and the formation of 4-methyl aldehyde acetals. This reaction is enhanced by the use of catalytic amounts of ZrCl4 (Vostrikova et al., 2002).
Batteries and Electrolytes
In the field of battery technology, tributyl orthoformate has been investigated as a solvent in propylene carbonate-based electrolytes for lithium-ion batteries with graphite anodes. It shows potential in suppressing the co-intercalation of solvated lithium-ions and aids in forming an effective solid electrolyte interphase (SEI) film, crucial for battery performance (Wang et al., 2006).
Esterification and Acetylation Reactions
Tributyl orthoformate is significant in the concurrent esterification and N-acetylation of amino acids. It plays a role in the transformation of amino acids like L-proline and L-phenylalanine into their corresponding N-acetyl ethyl esters. This process is noteworthy for providing mechanistic insights into chemical reactions involving amino acids (Gibson et al., 2010).
Thermodynamics and Phase Behavior
Research on the bubble points of mixtures like triethyl orthoformate and diethyl malonate is crucial for understanding the phase behavior and thermodynamics of these compounds. Such studies are essential for industrial processes where temperature and pressure conditions are critical (Xu et al., 2004).
Synthesis of Novel Compounds
Tributyl orthoformate is used in synthesizing novel compounds. For example, it has been used in the synthesis of tributyl orthovalerate via transesterification. This synthesis process highlights the versatility of tributyl orthoformate in producing various chemical compounds (Jin-gang, 2008).
Environmental and Toxicological Studies
Tributyl orthoformate has also been studied in the context of environmental science, specifically examining its toxicity to certain plants like willow trees. Understanding the environmental impact and toxicity of chemicals like tributyl orthoformate is crucial for ecological conservation and management (Trapp et al., 2004).
Safety And Hazards
properties
IUPAC Name |
1-(dibutoxymethoxy)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h13H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJBIFUEFLWXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(OCCCC)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060422 | |
Record name | Butane, 1,1',1''-[methylidynetris(oxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl orthoformate | |
CAS RN |
588-43-2 | |
Record name | 1,1′,1′′-[Methylidynetris(oxy)]tris[butane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-n-butyl orthoformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributyl orthoformate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8488 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butane, 1,1',1''-[methylidynetris(oxy)]tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 1,1',1''-[methylidynetris(oxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1',1''-[methylidynetris(oxy)]tributane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRI-N-BUTYL ORTHOFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT8L7N1BPW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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